molecular formula C5H3N3 B083486 Provastatin CAS No. 14080-23-0

Provastatin

Cat. No. B083486
CAS RN: 14080-23-0
M. Wt: 105.1 g/mol
InChI Key: IIHQNAXFIODVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Provastatin is synthesized through a complex biochemical pathway involving multiple enzymes. The biosynthesis of Lovastatin, a precursor of statins like Provastatin, involves Lovastatin nonaketide synthase (LovB) and a trans-acting enoyl reductase (LovC), which work together in a catalytic process involving around 35 steps (Wang et al., 2021). This process is facilitated by the formation of a LovB–LovC complex, providing insights for potential re-engineering of the synthesis pathway for new statin derivatives.

Molecular Structure Analysis

The molecular structure of Provastatin is characterized by its statin lactone ring, which undergoes in vivo hydrolysis to form the active beta-hydroxy acid. The cryo-EM structures of the LovB–LovC complex reveal an X-shaped dimer organization, essential for the biosynthesis of Lovastatin (Wang et al., 2021). This structural understanding is crucial for exploring modifications to enhance its therapeutic efficacy.

Chemical Reactions and Properties

The chemical properties of Provastatin are largely defined by its function as an HMG-CoA reductase inhibitor. It undergoes biotransformation through various routes, including hydrolysis of the lactone ring, oxidation of the fused-ring system, and beta-oxidation of the dihydroxy acid side chain (Halpin et al., 1993). These reactions lead to the production of several metabolites with varying pharmacological activities.

Scientific Research Applications

1. Hyperlipidemia Management

  • Summary of Application : Pravastatin Sodium (PS) is a cholesterol-lowering drug used to treat hyperlipidemia. A study aimed to fabricate Pravastatin-loaded nanogel for evaluation of its effect in hyperlipidemia treatment .
  • Methods of Application : Pravastatin-loaded chitosan nanoparticles (PS-CS-NPs) were prepared by the ionic gelation method; then, these prepared NPs were converted to nanogel by adding a specified amount of 5% poloxamer solution .
  • Results or Outcomes : The in vitro drug release of the nanogel formulation revealed the sustained release (59.63% in 24 h) of the drug. Higher drug entrapment efficacy was observed. The hemolytic activity showed lesser toxicity in nanoformulation than the pure drug solution .

2. Biotechnological Production

  • Summary of Application : In recent years, statins have also been reported to have other biological activities and numerous potential therapeutic uses. Natural statins are lovastatin and compactin, while pravastatin is derived from the latter by biotransformation .
  • Methods of Application : Lovastatin and compactin are produced industrially by liquid submerged fermentation, but can also be produced by the emerging technology of solid-state fermentation .
  • Results or Outcomes : Advances in the biochemistry and genetics of lovastatin have allowed the development of new methods for the production of simvastatin .

3. Cardiovascular Disease Prevention

  • Summary of Application : Pravastatin is used for preventing cardiovascular disease in those at high risk . It is suggested to be used together with diet changes, exercise, and weight loss .
  • Methods of Application : Pravastatin is taken orally . It works by inhibiting HMG-CoA reductase, an enzyme found in the liver that plays a role in producing cholesterol .
  • Results or Outcomes : Pravastatin has been shown to reduce the risk of myocardial infarction, myocardial revascularization procedures, and cardiovascular mortality in adults with elevated low-density lipoprotein cholesterol .

4. Lipid Management

  • Summary of Application : Pravastatin is used together with diet to lower blood levels of “bad” cholesterol (low-density lipoprotein, or LDL), to increase levels of “good” cholesterol (high-density lipoprotein, or HDL), and to lower triglycerides (a type of fat in the blood) .
  • Methods of Application : Pravastatin is taken orally . It is suggested to be used together with diet changes, exercise, and weight loss .
  • Results or Outcomes : Regular use of Pravastatin can help in managing lipid levels in the blood, thereby reducing the risk of heart disease .

5. Stroke Prevention

  • Summary of Application : Pravastatin is used to lower the risk of stroke in people with or without coronary heart disease or other risk factors .
  • Methods of Application : Pravastatin is taken orally . It works by inhibiting HMG-CoA reductase, an enzyme found in the liver that plays a role in producing cholesterol .
  • Results or Outcomes : Regular use of Pravastatin can help in reducing the risk of stroke .

6. Heart Attack Prevention

  • Summary of Application : Pravastatin is also used to lower the risk of heart attack in people with or without coronary heart disease or other risk factors .
  • Methods of Application : Pravastatin is taken orally . It works by inhibiting HMG-CoA reductase, an enzyme found in the liver that plays a role in producing cholesterol .
  • Results or Outcomes : Regular use of Pravastatin can help in reducing the risk of heart attack .

Safety And Hazards

Pravastatin may cause some unwanted effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Pravastatin has been studied for its efficacy and safety in the prophylaxis and treatment of preeclampsia . The use of pravastatin in preeclampsia reduced the incidence of preeclampsia by 61% and premature birth by 45% . Further studies are required to establish the pharmacokinetic-pharmacodynamic relationships of pravastatin and to provide optimal therapeutic efficacy for various types of patients with hypercholesterolemia .

properties

IUPAC Name

pyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHQNAXFIODVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864466
Record name Pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanopyrimidine

CAS RN

14080-23-0
Record name 2-Pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14080-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Provastatin
Reactant of Route 2
Reactant of Route 2
Provastatin
Reactant of Route 3
Reactant of Route 3
Provastatin
Reactant of Route 4
Provastatin
Reactant of Route 5
Provastatin
Reactant of Route 6
Reactant of Route 6
Provastatin

Citations

For This Compound
462
Citations
CM White - The Journal of Clinical Pharmacology, 2002 - Wiley Online Library
… Rosuvastatin 10 mg has also been shown to have superior LDL reductions to20 mg ofboth simvastatin and provastatin. This agent can raise high-density lipoprotein (HDL) 8% to 12% …
Number of citations: 280 accp1.onlinelibrary.wiley.com
M Yamazaki, K Kobayashi… - Biopharmaceutics & drug …, 1996 - Wiley Online Library
We have previously demonstrated that the HMG‐CoA reductase inhibitor pravastatin is efficiently taken up by the liver via the ‘multispecific anion transporter’ in an active manner. To …
Number of citations: 29 onlinelibrary.wiley.com
T Baba, T Kodama, Y Yajima, T Ishizaki - Diabetes Care, 1993 - Am Diabetes Assoc
This study investigated the need for use of the traditional alcohol wipe of the skin before an insulin injection. Clinical observations had revealed that many insulin-taking diabetic patients …
Number of citations: 13 diabetesjournals.org
YH Liu, Q Fu, LX Shen, WW Wang - Chinese Journal of …, 2009 - cabdirect.org
This work aims to study the effects of provastatin on vascular inflammatory reaction and endothelial functions in patients with active rheumatoid arthritis (RA). A total of 40 patients with …
Number of citations: 0 www.cabdirect.org
L LI - Journal of Chongqing Medical University, 1986 - pesquisa.bvsalud.org
… Sixty patients were randomly divided into three groups, simvastatin 20mg were taken once a day at night; provastatin 10mg were taken once a day at night; xuezhikang 0.6 g were taken …
Number of citations: 2 pesquisa.bvsalud.org
JD Cohen, JH Drury, J Ostdiek, J Finn, BRV Babu… - American Heart …, 2000 - Elsevier
… Patients were randomly assigned to provastatin or placebo. … vasodilation observed in the provastatin group compared with … indicate that the use of provastatin in patients after myocardial …
Number of citations: 66 www.sciencedirect.com
L Cid, D Silveria - Farm Hosp, 2007
Number of citations: 2
CP Cannon, E Braunwald, CH McCabe - CCannon_FP1912. pdf (accessed Dec 23 …, 2004
Number of citations: 2
M Wang, JJ Shen, SE Huang - Prev Treat Cardio Cereb Vasc Dis, 2005
Number of citations: 1
Y Zhang, WP Cheng - CARDIOLOGY, 2009 - … ALLSCHWILERSTRASSE 10, CH …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.